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Compound of Interest

Compound Name: Solvent Yellow 72

Cat. No.: B1595498 Get Quote

For researchers, scientists, and drug development professionals, accurate identification and

characterization of chemical compounds are paramount. This guide provides a framework for

the spectroscopic cross-validation of Solvent Yellow 72 (C.I. 127450), a monoazo pyrazolone

dye. Due to the limited availability of public, raw spectroscopic data for Solvent Yellow 72, this

guide presents expected spectral characteristics based on its chemical class, alongside a

comparative analysis with other relevant solvent dyes. The detailed experimental protocols

provided will enable researchers to generate their own robust data for validation.

Comparative Spectroscopic Data
While specific, publicly archived spectra for Solvent Yellow 72 are scarce, its chemical

structure as a monoazo pyrazolone dye allows for the prediction of its key spectroscopic

features. For a practical comparison, this section summarizes the expected data for Solvent
Yellow 72 alongside available experimental data for other common solvent dyes.
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Spectroscopic
Technique

Solvent Yellow 72
(Expected)

Solvent Yellow 14
(Experimental)

Solvent Red 24
(Experimental)

UV-Visible

Spectroscopy

λmax (in Ethanol) ~400-420 nm 228 nm, ~480 nm ~521 nm

Molar Absorptivity (ε) Data not available Data not available Data not available

Infrared Spectroscopy

(IR)

-N=N- (Azo stretch) ~1450-1500 cm⁻¹ ~1450 cm⁻¹ ~1465 cm⁻¹

C=O (Pyrazolone

stretch)
~1650-1680 cm⁻¹ Not Applicable Not Applicable

Aromatic C-H stretch ~3000-3100 cm⁻¹ ~3050 cm⁻¹ ~3050 cm⁻¹

Nuclear Magnetic

Resonance (NMR)

¹H Chemical Shifts (in

CDCl₃)

Aromatic Protons:

~6.8-8.0 ppm, Methyl

Protons: ~2.3-2.5

ppm, Methoxy

Protons: ~3.9-4.1 ppm

Aromatic Protons:

~6.8-8.5 ppm

Aromatic Protons:

~6.7-8.6 ppm, Methyl

Protons: ~2.4-2.7 ppm

¹³C Chemical Shifts (in

CDCl₃)

Aromatic Carbons:

~110-160 ppm, C=O

Carbon: ~160-170

ppm, Methyl Carbon:

~15-20 ppm, Methoxy

Carbon: ~55-60 ppm

Aromatic Carbons:

~115-150 ppm

Aromatic Carbons:

~110-155 ppm, Methyl

Carbons: ~17-22 ppm

Experimental Protocols
To ensure the generation of high-quality, reproducible data for cross-validation, the following

detailed experimental protocols are provided.
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UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity

(ε) of the dye.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Prepare a stock solution of the dye in a suitable spectroscopic grade solvent (e.g.,

ethanol, methanol, or dichloromethane) at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a series of dilutions to find a concentration that gives an

absorbance reading between 0.5 and 1.5 at the λmax.

Use the same solvent as a reference blank to calibrate the spectrophotometer.

Acquire the absorption spectrum over a wavelength range of 200-800 nm.

Record the λmax and the corresponding absorbance value.

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the

absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar

concentration of the solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the dye molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.
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Place a small amount of the solid dye powder onto the ATR crystal, ensuring complete

coverage.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups of the

dye, such as the azo (-N=N-), carbonyl (C=O), and aromatic (C-H) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure and confirm the identity of the dye.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Dissolve approximately 5-10 mg of the dye in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube.

Acquire a ¹H NMR spectrum to identify the different types of protons and their chemical

environments.

Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms.

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the

connectivity between protons and carbons and to aid in the complete assignment of the

spectra.

Analyze the chemical shifts, integration values, and coupling constants to confirm the

molecular structure of the dye.

Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of spectroscopic

data for a compound like Solvent Yellow 72. This process ensures the reliability and accuracy
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of the analytical results.
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Caption: A workflow for the cross-validation of spectroscopic data.

To cite this document: BenchChem. [A Researcher's Guide to the Spectroscopic Cross-
Validation of Solvent Yellow 72]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595498#cross-validation-of-spectroscopic-data-for-
solvent-yellow-72]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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